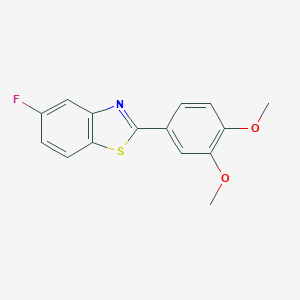

Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro-

説明

Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazoles has been a significant area of research. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .

Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Physical And Chemical Properties Analysis

Benzothiazoles are sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .

科学的研究の応用

Anticancer Activity

Benzothiazole derivatives, including GW 610, have been studied for their potential as anticancer agents . Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, such as human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549, H1299) . The ability to induce apoptosis and hinder cell migration makes GW 610 a promising candidate for cancer therapy.

Anti-inflammatory Properties

In addition to their anticancer potential, benzothiazole derivatives like GW 610 have been evaluated for their anti-inflammatory properties . Studies have demonstrated that these compounds can decrease the activity of inflammatory factors like IL-6 and TNF-α, which are crucial in the body’s inflammatory response .

Green Chemistry Synthesis

GW 610 is synthesized through environmentally friendly processes that align with the principles of green chemistry . This includes the use of less hazardous chemical syntheses and designing safer chemicals . The synthesis process of benzothiazole compounds, including GW 610, often involves condensation reactions that are considered more sustainable and eco-friendly.

Enzyme Inhibition

Benzothiazole compounds are known to act as enzyme inhibitors . They can inhibit the activity of various enzymes that are involved in disease processes, making them valuable for the development of new therapeutic drugs .

Fluorescence Imaging

Due to their unique structure, benzothiazole derivatives like GW 610 can be used in fluorescence imaging . This application is particularly useful in biological research where tracking and visualization of cellular components are required .

Drug Development

The physicochemical parameters and pharmacokinetic properties of GW 610 make it a suitable candidate for drug development . Predictive models using web servers like Swiss ADME and admetSAR suggest that GW 610 has favorable properties for drug likeness and could be developed into a therapeutic agent .

将来の方向性

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro- | |

CAS RN |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) a promising antitumor agent?

A1: GW-610 exhibits potent and selective in vitro antitumor activity, particularly against lung, colon, and breast cancer cell lines. [] Its mechanism of action involves bioactivation by cytochrome P450 (P450) enzymes, primarily CYP1A1 and CYP2W1, leading to the formation of reactive metabolites. [] These metabolites can form DNA adducts, ultimately leading to cancer cell death. [] Furthermore, GW-610's antitumor activity does not rely on induction of CYP1A1 expression, unlike previously reported 2-(4-aminophenyl)benzothiazoles, making it a unique candidate. []

Q2: How do different cytochrome P450 enzymes influence GW-610 activity?

A2: CYP1A1 and CYP2W1 play crucial roles in bioactivating GW-610, enhancing its antitumor effects. [, ] Specifically, CYP2W1 demonstrates higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] Conversely, CYP2S1 appears to deactivate GW-610, potentially by reducing a reactive hydroxylamine intermediate back to the parent compound. [] This interplay between activating and deactivating enzymes highlights the importance of understanding individual CYP profiles for optimizing GW-610 efficacy.

Q3: What structural features of GW-610 are crucial for its antitumor activity?

A3: The 2-(3,4-dimethoxyphenyl) moiety in GW-610 is essential for its potency. [] Modifying this structure generally leads to a decrease in antitumor activity. [] This suggests a specific interaction between this region of the molecule and its biological target, potentially influencing binding affinity or metabolic activation.

Q4: Are there any strategies to improve the delivery and efficacy of GW-610?

A4: One promising strategy involves encapsulating GW-610 within apoferritin (AFt) protein cages. [] This approach has demonstrated enhanced drug delivery to tumor cells, leading to increased potency against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. [] AFt encapsulation not only improves solubility but also enhances selectivity towards cancerous cells while reducing potential toxicity to healthy tissues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)